molecular formula C19H23NO2 B2425271 N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide CAS No. 1351582-69-8

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide

Cat. No. B2425271
CAS RN: 1351582-69-8
M. Wt: 297.398
InChI Key: CCEXJEFEEXGHIQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

Thermosensitive Fluorescent Hydrogels

Background: Hydrogels are cross-linked polymers with high hydrophilicity, yet they remain insoluble in water. These materials have found widespread use in biotechnology, drug delivery, and biomedical applications. Smart hydrogels, which respond to specific external stimuli (such as pH, temperature, or light), are particularly promising.

APGMA’s Role: Researchers have synthesized a series of thermosensitive fluorescent hydrogels using APGMA. Here’s how it works:

Polymer Thermal Degradation Studies

Background: Understanding the thermal stability of polymers is crucial for various applications. Researchers employ methods like gas chromatography–mass spectrometry (GC–MS), thermal analysis, and spectroscopic techniques to investigate thermal degradation.

APGMA’s Role: While APGMA itself may not be the primary focus, its inclusion in polymer matrices can impact thermal stability. Investigating the thermal degradation of polymers containing APGMA provides insights into their overall behavior .

Other Potential Applications

Beyond the two main areas mentioned above, APGMA’s properties may find use in:

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c21-18(14-17-10-5-2-6-11-17)15-20-19(22)13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,21H,7,12-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEXJEFEEXGHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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